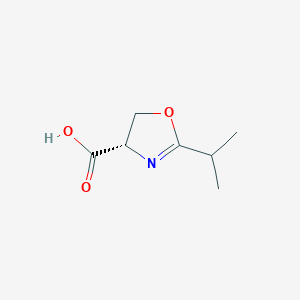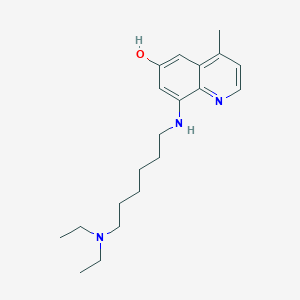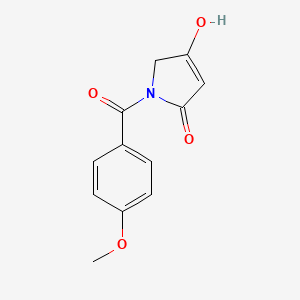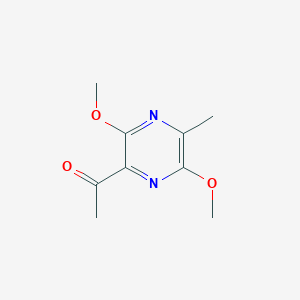
6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine, phenylboronic acid, and pyrrolidine.
Suzuki Coupling Reaction: 2-Chloropyridine reacts with phenylboronic acid in the presence of a palladium catalyst and a base (such as potassium carbonate) to form 6-phenylpyridine.
Nucleophilic Substitution: The 6-phenylpyridine undergoes nucleophilic substitution with pyrrolidine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst loading. Continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one serves as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology
This compound has potential applications in the development of biologically active molecules. Its structural features are conducive to binding with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism by which 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrrolidine rings can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
4-Phenylpyridine: Lacks the pyrrolidine ring, making it less versatile in terms of functionalization.
2-Phenylpyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-(Pyrrolidin-1-yl)pyridine: Lacks the phenyl group, which can influence its binding properties and reactivity.
Uniqueness
6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one is unique due to the combination of the phenyl and pyrrolidine substituents on the pyridine ring. This combination enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
62035-00-1 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-15-11-13(17-8-4-5-9-17)10-14(16-15)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,18) |
InChIキー |
MABSCRJSJRERIZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)


![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)

![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)



![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)


![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
